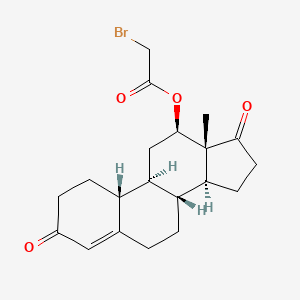

12beta-Bromoacetoxy-4-estrene-3,17-dione

Description

Context of Steroid Derivatives in Endocrine Biochemistry Research

Steroid hormones are a class of lipids derived from cholesterol that act as vital signaling molecules in a vast array of physiological processes, including metabolism, inflammation, immune response, and sexual development. sci-hub.se Their effects are mediated by binding to specific receptor proteins, which can be located within the nucleus or on the cell membrane. sci-hub.senih.gov The biosynthesis and metabolism of steroid hormones are controlled by a cascade of enzymes. Understanding the function of these enzymes is crucial for comprehending both normal physiology and the pathophysiology of various diseases, such as hormone-dependent cancers and reproductive disorders. jst.go.jp

To study these complex systems, scientists utilize steroid derivatives, which are synthetic or modified versions of natural steroid hormones. These derivatives can be designed to have a variety of properties; for instance, some are potent inhibitors of specific enzymes, which can be valuable for therapeutic applications. mdpi.comnih.gov Others are designed as molecular probes to investigate the active sites of enzymes. By introducing reactive groups onto the steroid scaffold, researchers can create molecules that bind to and chemically modify specific amino acid residues within an enzyme's active site, a technique known as affinity labeling. acs.org This allows for the identification of key residues involved in substrate binding and catalysis.

Significance of 12beta-Bromoacetoxy-4-estrene-3,17-dione in Enzyme Mechanistic Studies

The primary significance of this compound lies in its successful application as an affinity label for studying the enzyme human placental estradiol (B170435) 17beta-dehydrogenase (EC 1.1.1.62). nih.govwikipedia.org This enzyme plays a crucial role in estrogen metabolism by catalyzing the interconversion of estradiol, a potent estrogen, and estrone, a weaker estrogen. wikipedia.org Due to its role in regulating the levels of active estrogens, this enzyme is a target of interest in the study of estrogen-dependent conditions.

In a key study, this compound, which acts as a substrate for the enzyme, was used to irreversibly inactivate human placental estradiol 17beta-dehydrogenase. nih.gov The bromoacetoxy group at the 12beta position acts as a reactive alkylating agent. Once the steroid portion of the molecule binds to the enzyme's active site, the bromoacetoxy group is positioned to form a covalent bond with a nearby nucleophilic amino acid residue.

This targeted inactivation allowed researchers to identify a specific histidine residue within the active site of the enzyme. nih.govnih.gov Through further analysis of the modified enzyme, it was determined that this histidine is crucial for the enzyme's catalytic activity. The covalent linkage of this compound to this histidine residue provided strong evidence for its presence in the steroid-binding domain and its role in the catalytic mechanism. nih.gov

Historical Development and Initial Characterization of this compound as an Affinity Label

The concept of affinity labeling emerged as a powerful technique in biochemistry in the latter half of the 20th century, providing a method to specifically target and modify the active sites of enzymes and other binding proteins. acs.org This technique involves a molecule that is structurally similar to the natural substrate of an enzyme but also carries a reactive chemical group. The substrate-like portion of the molecule directs the reagent to the active site, where the reactive group can then form a covalent bond with a nearby amino acid residue, effectively "labeling" it.

The development of this compound as an affinity label fits within this historical context. Its use was first described in a 1983 publication that detailed its application in the study of human placental estradiol 17beta-dehydrogenase. nih.gov In this study, the compound was used alongside another bromoacetoxy-steroid, 3-bromoacetoxyestrone (B1194971), to probe the enzyme's active site. Both compounds were found to inactivate the enzyme and label the same histidine residue, providing converging lines of evidence for the structure of the active site. nih.gov The characterization of this compound as an affinity label was therefore intrinsically linked to its successful use in elucidating the structure-function relationship of a key enzyme in steroid metabolism.

Data Tables

Physicochemical Properties of (+)-Estr-4-ene-3,17-dione (Parent Compound)

| Property | Value |

| Molecular Formula | C18H24O2 |

| Molecular Weight | 272.38 g/mol |

| Appearance | Solid |

| Melting Point | 134-136 °C |

| PubChem CID | 92834 |

Data sourced from PubChem nih.gov

Calculated Properties of this compound

| Property | Value |

| Molecular Formula | C20H25BrO4 |

| Molecular Weight | 425.31 g/mol |

Structure

3D Structure

Properties

CAS No. |

64890-82-0 |

|---|---|

Molecular Formula |

C20H25BrO4 |

Molecular Weight |

409.3 g/mol |

IUPAC Name |

[(8R,9S,10R,12R,13R,14S)-13-methyl-3,17-dioxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] 2-bromoacetate |

InChI |

InChI=1S/C20H25BrO4/c1-20-16(6-7-17(20)23)14-4-2-11-8-12(22)3-5-13(11)15(14)9-18(20)25-19(24)10-21/h8,13-16,18H,2-7,9-10H2,1H3/t13-,14+,15+,16-,18+,20-/m0/s1 |

InChI Key |

JRLXJPBMRVSJFG-NMXKSOGJSA-N |

SMILES |

CC12C(CCC1=O)C3CCC4=CC(=O)CCC4C3CC2OC(=O)CBr |

Isomeric SMILES |

C[C@]12[C@@H](CCC1=O)[C@@H]3CCC4=CC(=O)CC[C@@H]4[C@H]3C[C@H]2OC(=O)CBr |

Canonical SMILES |

CC12C(CCC1=O)C3CCC4=CC(=O)CCC4C3CC2OC(=O)CBr |

Synonyms |

12 beta-bromoacetoxy-4-estrene-3,17-dione |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Pathways for 12beta Bromoacetoxy 4 Estrene 3,17 Dione

Strategies for the Construction of the 4-Estrene-3,17-dione Scaffold

The 4-estrene-3,17-dione molecule is characterized by a tetracyclic core, known as the estrane (B1239764) nucleus, with ketones at the C-3 and C-17 positions and a double bond between C-4 and C-5. The construction of this scaffold is a critical first phase in the synthesis of the target compound.

Chemical Synthesis Routes to the Steroid Nucleus

The total synthesis of a steroid nucleus is a significant challenge in organic chemistry due to the presence of multiple chiral centers. slideshare.net Various strategies have been developed to construct the characteristic four-ring system. These routes often involve complex cyclization reactions to form the A, B, C, and D rings with the correct stereochemistry.

One powerful approach involves domino or cascade reactions, where a single synthetic operation triggers the formation of multiple chemical bonds. For instance, a domino cyclization reaction of a suitably designed precursor has been used to synthesize estra-4,9-diene-3,17-dione, a closely related intermediate. Another advanced strategy employs radical-mediated cascade reactions to form the B, C, and D rings of the estrane skeleton in a single step from an acyclic precursor.

A more common and practical approach for creating derivatives is the partial synthesis starting from readily available steroid precursors, such as testosterone (B1683101) or androst-4-ene-3,17-dione (AD). mdpi.com These starting materials already contain the pre-formed tetracyclic core, simplifying the synthetic sequence. For example, the conversion of androst-4-ene-3,17-dione, which possesses a C-19 methyl group, to the corresponding 19-nor steroid (estrene) scaffold is a key transformation.

| Synthetic Strategy | Description | Key Features |

| Total Synthesis | Construction of the steroid nucleus from simple, non-steroidal precursors. | Involves complex multi-step sequences, often employing cascade or domino reactions to build the fused ring system. Allows for the creation of novel steroid analogues. |

| Partial Synthesis | Modification of an existing, readily available steroid starting material (e.g., Androst-4-ene-3,17-dione). | Fewer steps, more practical for producing specific derivatives. Relies on the availability of suitable starting steroids. |

| Convergent Synthesis | Different parts of the molecule (e.g., A/B rings and C/D rings) are synthesized separately and then joined together. | Can increase overall efficiency and yield by allowing for optimization of individual synthetic pathways before the final coupling step. |

Microbial Transformations in Steroid Functionalization

Introducing a hydroxyl group at a specific, non-activated carbon position on a steroid nucleus is often difficult to achieve with high selectivity using conventional chemical methods. Microbial transformation provides an elegant solution, as microorganisms possess enzymes, such as cytochrome P450 monooxygenases and other hydroxylases, that can catalyze hydroxylations with exceptional regio- and stereoselectivity. nih.govnih.gov

The key step in the chemoenzymatic synthesis of 12β-Bromoacetoxy-4-estrene-3,17-dione is the introduction of a hydroxyl group at the 12β position of the 4-estrene-3,17-dione scaffold. While the specific transformation of 4-estrene-3,17-dione by Colletotrichum gloeosporioides serves as a model for this type of reaction, a documented example with a similar substrate and outcome is the biotransformation of androsta-1,4-diene-3,17-dione (B159171) by the filamentous fungus Aspergillus brasiliensis. This process yields 12β-hydroxyandrosta-1,4-diene-3,17-dione, demonstrating the capability of fungi to perform the required 12β-hydroxylation on a structurally analogous steroid core. researchgate.net Such fermentations are typically carried out by incubating the steroid substrate with a culture of the selected microorganism. The process yields the hydroxylated product, which can then be extracted and purified for the next chemical step. researchgate.net

Regioselective Introduction of the Bromoacetoxy Group at the 12β Position

Following the enzymatic hydroxylation, the final key functional group, the bromoacetoxy moiety, is introduced via a chemical esterification reaction. This step converts the 12β-hydroxy-4-estrene-3,17-dione intermediate into the final target compound. This bromoacetoxy group is often installed as a reactive handle for applications such as affinity labeling of enzymes.

Reaction Conditions for Esterification with Bromoacetic Acid

The esterification of the 12β-hydroxyl group is typically achieved by reacting the steroid with an activated form of bromoacetic acid. A common and effective method involves the use of bromoacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

In this reaction, DCC activates the carboxyl group of bromoacetic acid, making it highly susceptible to nucleophilic attack by the steroid's 12β-hydroxyl group. The reaction is typically performed in an inert organic solvent, such as dichloromethane (B109758) or tetrahydrofuran, at room temperature. The byproduct, dicyclohexylurea (DCU), is insoluble in many organic solvents and can be easily removed by filtration upon completion of the reaction.

| Parameter | Condition | Purpose |

| Reagents | 12β-hydroxy-4-estrene-3,17-dione, Bromoacetic Acid, N,N'-Dicyclohexylcarbodiimide (DCC) | To form the bromoacetate (B1195939) ester. DCC acts as a coupling agent. |

| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) | To dissolve reactants and provide an inert reaction medium. |

| Temperature | 0 °C to Room Temperature | To control the reaction rate and minimize side reactions. |

| Work-up | Filtration, Aqueous Wash, Chromatographic Purification | To remove the dicyclohexylurea (DCU) byproduct and purify the final compound. |

Analytical Verification of Synthetic Purity and Stereochemistry for Research Applications

For any research application, it is imperative to rigorously confirm the structure, purity, and stereochemistry of the synthesized 12β-Bromoacetoxy-4-estrene-3,17-dione. A combination of chromatographic and spectroscopic techniques is employed for this comprehensive characterization. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is the standard method for assessing the purity of the final product. nih.govthermofisher.comnih.gov The technique separates the target compound from any unreacted starting materials, reagents, or byproducts, allowing for accurate quantification of its purity.

Mass Spectrometry (MS), often coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), provides confirmation of the molecular weight of the compound. uniroma1.itsemanticscholar.org High-resolution mass spectrometry can deliver a highly accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be used to fragment the molecule, providing further structural information that confirms the identity of the steroid core and the presence of the bromoacetoxy group. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure and stereochemistry. dntb.gov.ua

12beta Bromoacetoxy 4 Estrene 3,17 Dione As an Affinity Label in Enzymology

Principles of Affinity Labeling in Active Site Characterization

Affinity labeling is a sophisticated method used to identify and study the active site of enzymes. This technique utilizes a molecule, known as an affinity label, that is structurally similar to the enzyme's natural substrate. This structural mimicry allows the label to bind specifically and reversibly to the active site. However, unlike a true substrate, the affinity label carries a reactive chemical group. Once bound to the active site, this reactive group forms a stable, covalent bond with a nearby amino acid residue, leading to the irreversible inactivation of the enzyme.

The power of affinity labeling lies in its specificity. The initial reversible binding step concentrates the reactive group within the active site, significantly increasing the likelihood of a reaction with a residue in this specific location rather than with other, less relevant amino acids on the enzyme's surface. By identifying the modified amino acid, researchers can gain valuable insights into the three-dimensional structure and catalytic mechanism of the enzyme's active site.

Irreversible Inactivation Kinetics of Target Enzymes by 12beta-Bromoacetoxy-4-estrene-3,17-dione

The interaction of this compound with its target enzymes is characterized by time-dependent, irreversible inactivation. This process follows specific kinetic patterns that provide further evidence for its mechanism of action.

Pseudo-First-Order Kinetics of Enzyme Inactivation

When an enzyme is incubated with a significant molar excess of this compound, the inactivation process exhibits pseudo-first-order kinetics. This indicates that the rate of inactivation is directly proportional to the concentration of the active enzyme at any given time. This kinetic behavior is a hallmark of affinity labeling and suggests a two-step mechanism: a rapid, reversible binding of the inhibitor to the enzyme's active site, followed by a slower, irreversible covalent modification.

| Parameter | Value | Conditions |

| Half-life of Inactivation | Not explicitly quantified in the provided search results. | Incubation with a 150-fold molar excess of this compound in potassium phosphate (B84403) buffer (pH 7.0). |

Protection Against Inactivation by Substrates

A crucial criterion for confirming that an inhibitor is acting as a true affinity label is the ability of the enzyme's natural substrate or coenzyme to protect against inactivation. In the case of enzymes targeted by this compound, the presence of the natural substrate or coenzyme in the incubation mixture significantly reduces the rate of inactivation. nih.gov This occurs because the substrate and the affinity label compete for the same binding site on the enzyme. When the active site is occupied by the substrate, it is shielded from the reactive group of the affinity label, thus preventing the covalent modification and subsequent inactivation. nih.gov This protective effect provides strong evidence that this compound acts specifically at the active site of its target enzyme. nih.gov

Specificity of this compound for Steroid Hydroxylase Enzymes

The utility of an affinity label is greatly enhanced by its specificity for a particular enzyme or class of enzymes. Research has demonstrated that this compound exhibits a high degree of specificity for certain steroid-metabolizing enzymes.

Interactions with Human Placental Estradiol-17beta-Dehydrogenase (HSD17B1)

Extensive research has focused on the interaction between this compound and human placental estradiol-17beta-dehydrogenase (HSD17B1), an enzyme crucial for the biosynthesis of estrogens. nih.govnih.gov This compound has been shown to be a substrate for HSD17B1, indicating that it binds to the enzyme's active site in a manner similar to the natural substrate, estradiol (B170435). nih.gov

Affinity labeling studies have revealed that this compound irreversibly inactivates HSD17B1 by alkylating a specific histidine residue within the active site. nih.gov This finding is significant as it helps to map the topography of the steroid-binding domain. The covalent modification of this histidine residue suggests its proximity to the A-ring of the steroid when it is bound in the active site. nih.gov Interestingly, the same histidine residue is also labeled by 3-bromoacetoxyestrone (B1194971), another affinity label, further solidifying its importance in the enzyme's catalytic function. nih.gov

| Enzyme | Labeled Residue | Location of Labeling Group on Steroid | Implication |

| Human Placental Estradiol-17beta-Dehydrogenase (HSD17B1) | Histidine | 12beta-position | Proximity to the A-ring of the bound steroid. nih.gov |

| Human Placental Estradiol-17beta-Dehydrogenase (HSD17B1) | Histidine | 3-position | Proximity to the A-ring of the bound steroid. nih.gov |

Evaluation of Selectivity Against Other Steroidogenic Enzymes

While this compound is a potent affinity label for HSD17B1, its selectivity against other steroidogenic enzymes is a critical aspect of its characterization. The steroid nucleus of this compound provides a scaffold that can potentially interact with the active sites of other enzymes involved in steroid metabolism.

For instance, other bromoacetoxy-substituted steroids have been investigated as affinity labels for different enzymes. Bromoacetoxy derivatives of androstenedione (B190577) have been synthesized and evaluated as inhibitors of human placental aromatase, another key enzyme in estrogen biosynthesis. nih.govnih.gov Some of these compounds were found to be potent, time-dependent inhibitors of aromatase, and their inactivation of the enzyme was prevented by the presence of the substrate androstenedione. nih.gov This indicates that the steroid core structure is a key determinant of which enzyme is targeted.

The evaluation of this compound against a panel of different steroidogenic enzymes would be necessary to fully establish its selectivity profile. Such studies would involve kinetic analyses to determine if the compound acts as an inhibitor and, if so, whether the inhibition is reversible or irreversible. Comparing the rates of inactivation and the binding affinities for different enzymes would provide a quantitative measure of its selectivity. This information is crucial for its application as a specific tool for studying a particular enzyme without confounding effects from interactions with other proteins.

Identification of Catalytic and Binding Residues through Covalent Adduct Formation

The utility of 12β-bromoacetoxy-4-estrene-3,17-dione as an affinity label is exemplified by its application in studies of human placental estradiol 17β-dehydrogenase. This enzyme catalyzes the interconversion of estradiol and estrone, a key reaction in estrogen metabolism. By incubating the enzyme with a radiolabeled version of the affinity label, researchers have been able to pinpoint a specific histidine residue crucial for its function.

Seminal studies have demonstrated that 12β-bromoacetoxy-4-estrene-3,17-dione irreversibly inactivates human placental estradiol 17β-dehydrogenase. nih.gov When the enzyme was incubated with the [2'-¹⁴C]-labeled version of this affinity label at pH 6.3, a covalent modification occurred, leading to the loss of enzymatic activity. nih.gov Subsequent amino acid analysis of the acid-hydrolyzed, inactivated enzyme revealed the presence of a single major radioactive derivative, which was identified as 3-carboxymethylhistidine (B1207341). nih.gov This finding strongly indicated that a histidine residue was the site of alkylation by the affinity label. nih.gov

The specificity of this interaction is highlighted by the fact that both 12β-bromoacetoxy-4-estrene-3,17-dione and another affinity label, 3-bromoacetoxyestrone, which carries the reactive group on a different part of the steroid skeleton, modify the same histidine residue. nih.gov This suggests that this particular histidine is strategically located within the steroid-binding site, accessible to reactive groups positioned at either the A-ring or the C-ring of the steroid nucleus. nih.gov The alkylation reaction is stereospecific and electrostatically oriented, a characteristic feature of affinity labeling where the initial non-covalent binding of the steroid directs the subsequent covalent reaction. hku.hk

The table below summarizes the key findings from the affinity labeling of human placental estradiol 17β-dehydrogenase with 12β-bromoacetoxy-4-estrene-3,17-dione.

| Parameter | Finding | Reference |

| Enzyme Studied | Human placental estradiol 17β-dehydrogenase | nih.gov |

| Affinity Label | 12β-bromo-[2'-¹⁴C]acetoxy-4-estrene-3,17-dione | nih.gov |

| Site of Modification | A single histidine residue | nih.gov |

| Nature of Modification | Alkylation of the imidazole (B134444) side chain | nih.gov |

| Resulting Derivative | 3-Carboxymethylhistidine | nih.gov |

To confirm the identity of the alkylated residue and its position within the enzyme's primary structure, the covalently modified protein was subjected to proteolytic digestion. Treatment of the inactivated enzyme with trypsin cleaved the protein into smaller peptide fragments. nih.gov The resulting mixture of peptides was then fractionated using a combination of chromatographic techniques.

Amino acid sequencing of the peptide labeled with 12β-bromoacetoxy-4-estrene-3,17-dione was undertaken to determine the surrounding amino acid sequence. nih.gov Although the smaller quantity of this peptide obtained precluded the determination of its full sequence, the initial three residues were identified as Leu-Ala-3-[¹⁴C]CmHis. nih.gov Amino acid composition analysis also confirmed the presence of serine and lysine (B10760008) in this peptide fragment. nih.gov The more completely sequenced peptide from the 3-bromoacetoxyestrone labeling revealed the sequence to be Leu-Ala-3-[¹⁴C]CmHis-Ser-Lys. nih.gov The identification of the modified residue as 3-carboxymethylhistidine is a direct consequence of the alkylation of the N-3 position of the histidine imidazole ring by the bromoacetyl group, followed by acid hydrolysis.

The analytical workflow for identifying the labeled peptide is outlined in the table below.

| Analytical Step | Purpose | Outcome | Reference |

| Enzyme Inactivation | Covalent modification of the active site | Loss of enzymatic activity | nih.gov |

| Tryptic Digestion | Cleavage of the protein into smaller peptides | Generation of a peptide mixture | nih.gov |

| Gel Filtration (Sephadex G-50) | Separation of peptides by size | Isolation of radioactive peptide fractions | nih.govsigmaaldrich.com |

| Cation Exchange Chromatography | Further purification of charged peptides | Purification of the labeled peptide | nih.gov |

| Paper Electrophoresis | Separation based on charge and size | Confirmation of peptide identity | nih.gov |

| Amino Acid Sequencing | Determination of the peptide's primary structure | Identification of the modified histidine and its flanking residues | nih.gov |

| Amino Acid Analysis | Determination of amino acid composition | Confirmation of the presence of carboxymethylhistidine | nih.gov |

Structure Activity Relationship Sar Studies and Analog Development Based on the 12beta Bromoacetoxy 4 Estrene 3,17 Dione Scaffold

Impact of Steroid Ring Modifications on Enzyme Affinity and Reactivity

Modifications to the steroid ring system can significantly alter the affinity and reactivity of steroidal compounds. The core steroid nucleus provides the basic shape for recognition by the target enzyme's binding site. Alterations to this structure can influence how the molecule orients itself within the active site, thereby affecting the proximity of the reactive group to key amino acid residues.

For instance, studies on various steroid-modifying enzymes have demonstrated that even subtle changes to the steroid backbone can have profound effects. The introduction of double bonds or hydroxyl groups can alter the planarity and polarity of the molecule, influencing its binding affinity. In the context of 4-estrene-3,17-dione derivatives, the 4-ene-3-one system is a common feature in substrates of enzymes like aromatase. nih.govnih.gov Modifications to other parts of the steroid, such as the E-ring, have been explored to create potent and selective inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 1. nih.gov These studies highlight the principle that the steroid nucleus is not merely a passive carrier but an active participant in the binding event.

Influence of Substituting Groups and Positions on Affinity Labeling Efficacy (e.g., comparison with 16alpha-bromoacetoxyestradiol and 3-bromoacetoxyestrone)

The nature and position of the reactive substituting group are critical determinants of an affinity label's effectiveness. The bromoacetoxy group is a commonly used electrophilic moiety that can form a covalent bond with nucleophilic amino acid residues in the enzyme's active site, leading to irreversible inactivation. wikipedia.org

The efficacy of affinity labeling is a function of both the inherent reactivity of the bromoacetoxy group and its precise positioning by the steroid scaffold. For example, 16α-bromoacetoxyestradiol 3-methyl ether has been shown to inactivate estradiol (B170435) 17β-dehydrogenase by alkylating a histidine residue at the active site. nih.gov The steroid portion of this molecule directs the reactive group to the appropriate location for covalent modification.

A comparison with other bromoacetoxy-containing steroids reveals the importance of the substitution pattern. For instance, various bromoacetoxy derivatives of androstenedione (B190577) have been synthesized and evaluated as inhibitors of human placental aromatase. nih.gov In one study, the 6α-bromoacetoxy derivative was found to be a more potent inhibitor than other analogs, indicating that the position of the reactive group significantly impacts inhibitory activity. nih.gov Similarly, the synthesis of 16α-bromoacetoxy androgens and 17β-bromoacetylamino-4-androsten-3-one was aimed at creating selective irreversible inhibitors of aromatase. nih.gov

The following table provides a conceptual comparison of different bromoacetoxy-steroidal compounds, highlighting the influence of the substitution position on their potential as affinity labels.

| Compound | Steroid Scaffold | Position of Bromoacetoxy Group | Potential Target Enzyme Class | Key Structural Feature Influencing Efficacy |

| 12β-Bromoacetoxy-4-estrene-3,17-dione | 4-Estrene-3,17-dione | 12β | Steroid-modifying enzymes | The 12β position directs the reactive group to a specific region of the active site. |

| 16α-Bromoacetoxyestradiol | Estradiol | 16α | Estradiol 17β-dehydrogenase | The estradiol core provides high affinity for the enzyme, while the 16α position facilitates reaction with active site residues. nih.gov |

| 3-Bromoacetoxyestrone (B1194971) | Estrone | 3 | Estrogen-binding enzymes | The A-ring substitution may target different residues compared to D-ring substitutions. |

Design Principles for Novel Steroidal Affinity Labels Derived from 12beta-Bromoacetoxy-4-estrene-3,17-dione

The design of novel affinity labels based on the 12β-bromoacetoxy-4-estrene-3,17-dione scaffold follows several key principles:

Scaffold Recognition: The 4-estrene-3,17-dione core must be recognized by the target enzyme with sufficient affinity to ensure a prolonged residence time of the inhibitor in the active site. This increases the probability of the covalent reaction occurring.

Reactive Group Placement: The bromoacetoxy group must be positioned at a location on the steroid nucleus (in this case, 12β) that places it in close proximity to a nucleophilic amino acid residue (such as histidine, cysteine, or lysine) within the active site.

Optimized Reactivity: The electrophilicity of the bromoacetyl group should be sufficient to react with the target residue but not so high as to lead to non-specific reactions with other proteins or solvent molecules. wikipedia.org

Selectivity: Modifications to the steroid scaffold can be made to enhance selectivity for the target enzyme over other related enzymes. This can be achieved by exploiting differences in the topographies of their respective active sites.

The overarching goal is to create a molecule that first binds with high affinity and specificity, and then undergoes an efficient and irreversible covalent reaction within the confines of the enzyme's active site.

Theoretical Approaches to Predicting Binding and Reactivity Profiles

Computational methods play an increasingly important role in predicting the binding and reactivity of potential affinity labels, thereby guiding their rational design.

Molecular Docking: This technique can be used to predict the preferred binding orientation of a steroidal ligand within the active site of a target enzyme. mdpi.com By modeling the interaction of 12β-bromoacetoxy-4-estrene-3,17-dione with a known enzyme structure, researchers can assess whether the bromoacetoxy group is positioned favorably for reaction with nearby nucleophilic residues.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of steroidal compounds with their observed biological activity. nih.gov These models can then be used to predict the affinity and reactivity of novel, unsynthesized analogs.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-enzyme complex over time. This can help to understand the conformational changes that may be necessary to bring the reactive group and the target amino acid into the correct orientation for reaction.

Quantum Mechanics/Molecular Mechanics (QM/MM): For a more detailed understanding of the reaction mechanism itself, QM/MM methods can be employed. These hybrid methods treat the reactive portion of the system (the bromoacetoxy group and the target amino acid) with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics.

These theoretical approaches, when used in conjunction with experimental data, can significantly accelerate the development of more potent and selective steroidal affinity labels derived from the 12β-bromoacetoxy-4-estrene-3,17-dione scaffold.

Advanced Research Methodologies Applied to 12beta Bromoacetoxy 4 Estrene 3,17 Dione Studies

Application of Isotopic Labeling for Mechanistic Elucidation

Isotopic labeling has proven to be a powerful tool for unraveling the mechanistic details of how 12β-bromoacetoxy-4-estrene-3,17-dione interacts with its target enzymes. A key example of this is the use of a tritiated version of the compound, specifically 12β-bromo[2'-³H]acetoxy-4-estrene-3,17-dione, in affinity labeling studies of human placental estradiol (B170435) 17β-dehydrogenase. nih.gov

In these studies, the enzyme was incubated with the tritiated steroid, leading to time-dependent, irreversible inactivation. nih.gov Subsequent analysis of the acid hydrolysate of the inactivated enzyme revealed the presence of tritiated 1-carboxymethylhistidine, 3-carboxymethylhistidine (B1207341), and 1,3-dicarboxymethylhistidine. nih.gov The detection of these radiolabeled histidine derivatives provided direct evidence that a histidine residue within the enzyme's active site is the target of alkylation by the bromoacetoxy group of the steroid. This affinity labeling localizes a critical histidyl residue near the point of catalysis, suggesting its participation in the catalytic mechanism. nih.gov

Further investigations utilized 12β-bromo[2'-¹⁴C]acetoxy-4-estrene-3,17-dione to affinity-label human placental estradiol 17β-dehydrogenase. nih.gov Tryptic digestion of the labeled enzyme and subsequent purification of the resulting peptides led to the identification of a specific peptide containing the radioactive label. nih.gov This approach confirmed that the compound alkylates a histidine residue and allowed for the sequencing of the surrounding amino acids, providing a more precise location of the modification within the enzyme's primary structure. nih.gov

Table 1: Isotopic Labeling Studies of 12β-Bromoacetoxy-4-estrene-3,17-dione

| Isotope Used | Enzyme Studied | Key Finding | Reference |

|---|---|---|---|

| ³H (Tritium) | Human Placental Estradiol 17β-dehydrogenase | Identified alkylation of a histidine residue in the active site. | nih.gov |

Spectroscopic Techniques (NMR, IR) in Structural Confirmation of Enzyme Adducts

While direct spectroscopic analysis of the full enzyme-steroid adduct is complex, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for characterizing the initial steroid structure and its synthetic precursors. The synthesis of 12β-bromoacetoxy-4-estrene-3,17-dione itself was confirmed using IR and NMR spectroscopy to ensure the correct structure before its use in enzyme inactivation studies. nih.gov

In broader applications within steroid research, NMR has been used to characterize the structure of related compounds and their metabolites. For instance, the structure of 17β-hydroxyandrosta-1,4,6-trien-3-one, a metabolite of a related aromatase inhibitor, was confirmed by NMR. nih.gov This demonstrates the power of NMR in unequivocally determining the stereochemistry and connectivity of atoms within a molecule, which is essential for understanding its interaction with a biological target. The principles applied in these studies are fundamental to confirming the structure of any resulting adducts from the interaction of 12β-bromoacetoxy-4-estrene-3,17-dione with amino acid residues.

Mass Spectrometry for Precise Identification and Characterization of Covalent Modifications

Mass spectrometry (MS) is an indispensable technique for the precise identification and characterization of covalent modifications to proteins by reactive molecules like 12β-bromoacetoxy-4-estrene-3,17-dione. In studies of related steroid inhibitors, gas chromatography/mass spectrometry (GC/MS) and tandem mass spectrometry (GC/MS/MS) have been effectively used to identify metabolites. nih.gov

This methodology is directly applicable to the study of enzyme adducts formed by 12β-bromoacetoxy-4-estrene-3,17-dione. After inactivation of the target enzyme and its subsequent proteolytic digestion, the resulting peptide mixture can be analyzed by mass spectrometry. The covalently modified peptide will exhibit a specific mass shift corresponding to the addition of the acetoxy-4-estrene-3,17-dione moiety to a particular amino acid residue.

By employing high-resolution mass spectrometry and tandem MS (MS/MS), the modified peptide can be isolated and fragmented. The fragmentation pattern provides sequence information, allowing for the precise identification of the modified amino acid. This was demonstrated in studies where amino acid analysis of the enzyme inactivated by 12β-bromoacetoxy-4-estrene-3,17-dione revealed radioactive 3-carboxymethylhistidine, confirming the identity of the alkylated residue. nih.gov

Table 2: Mass Spectrometry in Steroid Research

| Technique | Application | Finding | Reference |

|---|---|---|---|

| GC/MS | Metabolite Identification | Identification of various reduced metabolites of androsta-1,4,6-triene-3,17-dione. | nih.gov |

Computational Chemistry and Molecular Modeling for Ligand-Enzyme Docking and Dynamics

Computational chemistry and molecular modeling offer powerful in silico approaches to visualize and understand the interaction between 12β-bromoacetoxy-4-estrene-3,17-dione and its target enzyme. These methods can predict the binding orientation of the steroid within the enzyme's active site and provide insights into the dynamics of the interaction.

Molecular docking simulations can be used to generate plausible binding poses of 12β-bromoacetoxy-4-estrene-3,17-dione within the crystal structure of an enzyme like estradiol 17β-dehydrogenase. These models can help to identify key amino acid residues involved in the binding and can rationalize the observed specificity of the covalent modification. The fact that this steroid acts as a substrate for the enzyme indicates that it binds at the active site, a prerequisite for the subsequent irreversible inactivation. nih.gov

The finding that a histidine residue is alkylated by 12β-bromoacetoxy-4-estrene-3,17-dione provides a crucial constraint for molecular modeling studies. nih.govnih.gov Computational models can be built to explore how the bromoacetoxy group of the steroid is positioned in close proximity to the identified histidine residue, facilitating the nucleophilic attack and subsequent covalent bond formation. These models can also help to explain why this particular histidine is the target and can provide a structural basis for the observed inactivation kinetics.

Future Research Directions and Unexplored Applications of 12beta Bromoacetoxy 4 Estrene 3,17 Dione

Discovery of Novel Enzyme Targets Beyond HSD17B1 through Proteomic Approaches

While the interaction with HSD17B1 is well-documented, the full spectrum of protein targets for 12beta-Bromoacetoxy-4-estrene-3,17-dione within the cellular environment remains largely unexplored. Modern proteomic techniques, particularly affinity-based protein profiling (AfBP), offer a powerful methodology for the unbiased identification of new molecular partners. nih.gov

The core principle of this approach involves using the compound, or a close derivative, as a "bait" to capture interacting proteins from complex biological mixtures like cell lysates. nih.gov The reactive bromoacetoxy group on the steroid makes it an effective covalent probe, forming a stable bond with amino acid residues at the binding site of a target protein.

A typical workflow for discovering novel targets would involve several key steps:

Probe Incubation: The steroid probe is incubated with a cellular proteome.

Target Capture: The probe covalently binds to its specific protein targets.

Enrichment: The probe-protein complexes are isolated from the mixture.

Identification: The captured proteins are identified using high-resolution mass spectrometry (MS). nih.govnih.gov

This strategy can reveal not only high-affinity targets but also proteins that interact more transiently. nih.gov Furthermore, competitive binding experiments, where an excess of a non-reactive version of the steroid is used, can help distinguish specific, high-affinity binding events from non-specific interactions. nih.gov The application of these advanced proteomic methods could uncover previously unknown roles for this steroid scaffold in cellular pathways beyond estrogen metabolism, potentially identifying new targets for therapeutic intervention. nih.govnih.gov

Development of Advanced Photoaffinity Probes and Chemical Tools Building on the this compound Framework

The existing this compound molecule is an affinity label, reacting with nucleophilic amino acids in its vicinity. However, its reactivity is not externally controllable. The next generation of chemical tools would involve converting this framework into a photoaffinity probe. nih.govenamine.net Photoaffinity labeling (PAL) utilizes a probe that becomes covalently reactive only upon activation with a specific wavelength of light, offering superior spatial and temporal control. nih.govoup.com

The design of such an advanced probe based on the 4-estrene-3,17-dione core would require the integration of three essential components, as detailed in the table below. mdpi.com

| Component | Function | Example Moiety |

| Affinity/Specificity Unit | Provides the specific, reversible binding to the target protein(s). | The 4-estrene-3,17-dione steroid scaffold. |

| Photoreactive Moiety | A chemical group that is stable in the dark but forms a highly reactive intermediate upon light activation, creating a covalent bond with the target. | Diazirine, Benzophenone, or Arylazide. mdpi.com |

| Identification/Reporter Tag | A functional handle that allows for the detection and isolation of the probe-protein adduct after labeling. | Biotin (for enrichment) or a fluorescent dye (for imaging). nih.gov |

The synthesis of such a probe would likely involve replacing the bromoacetoxy group at the 12β-position with a linker attached to a photoreactive group like a diazirine. researchgate.net This modification transforms the molecule from a simple affinity label into a sophisticated tool for "trapping" both strong and weak protein interactions in a controlled manner within a native cellular environment. youtube.com These advanced probes are invaluable for mapping binding sites, identifying off-targets, and visualizing protein interactions in living systems. researchgate.netnih.gov

Contribution to Understanding Steroid Hormone Biosynthesis and Metabolism Pathways at the Molecular Level

Steroid hormones regulate a vast array of physiological processes, and their metabolism is a complex network of enzymatic reactions. creative-proteomics.com Probes like this compound that target specific enzymes in this network are crucial for dissecting these pathways at the molecular level.

The known inhibition of HSD17B1 by this compound already provides a clear example of its utility. By covalently binding to a specific histidine residue in the active site, it helps to map the steroid-binding pocket of this important enzyme. This information is critical for understanding the structural basis of substrate recognition and enzymatic catalysis.

Future research could expand on this by:

Mapping Interactions in a Pathway Context: Using advanced proteomic and metabolomic approaches to see how inhibiting a single enzyme like HSD17B1 with this probe affects the broader steroid metabolic network. metwarebio.comcreative-proteomics.com

Identifying Upstream and Downstream Interactors: Investigating if the probe interacts with other enzymes involved in the biosynthesis of estrogens or the metabolism of related androgens.

Characterizing Newly Identified Targets: For any new protein targets identified (as per section 7.1), studying their role in steroidogenesis or steroid signaling would be a priority.

By systematically mapping the interactions of this compound and its derivatives, researchers can build a more detailed and accurate model of the complex web of steroid hormone biosynthesis and metabolism.

Potential for Derivatization for Other Biological Systems and Target Validation Studies

The 4-estrene-3,17-dione scaffold is a versatile chemical structure that can be systematically modified to explore new biological functions and validate potential drug targets. nih.gov Derivatization, the process of chemically modifying a parent compound, can alter its binding affinity, selectivity, and physicochemical properties.

Future research in this area could focus on several strategies:

Modification of the Reactive Group: The bromoacetoxy group is a relatively reactive alkylating agent. It could be replaced with other electrophilic "warheads" of varying reactivity (e.g., epoxides, Michael acceptors) to fine-tune target engagement or with photoreactive groups as discussed previously. mdpi.com

Alterations to the Steroid Core: Modifying the A, B, C, or D rings of the estrene backbone could redirect the molecule's binding preference towards other steroid-binding proteins, such as different HSD isoforms, steroid receptors (e.g., androgen or progesterone (B1679170) receptors), or other enzymes entirely.

Attachment of Functional Moieties: Adding different chemical groups can change the molecule's properties. For instance, derivatization is often used to improve sensitivity in mass spectrometry analysis or to attach reporter tags for biological assays. nih.govusgs.gov

By creating a library of derivatives based on the this compound framework, scientists can systematically probe the steroid-binding proteome. This approach is not only a powerful tool for discovering new biology but also serves as a critical step in target validation, confirming that engagement of a specific protein by a small molecule leads to a desired biological effect.

Q & A

Basic Research Questions

Q. What are the foundational methodologies for synthesizing 12β-Bromoacetoxy-4-estrene-3,17-dione, and how can experimental parameters be optimized?

- Answer : Synthesis typically involves bromoacetylation of a steroidal precursor under controlled conditions. Key parameters include temperature (reflux conditions, as seen in bromoacetophenone derivatization ), solvent selection (e.g., DMF for solubility), and stoichiometric ratios of reagents. Optimization can leverage factorial design of experiments (DoE) to systematically vary parameters (e.g., reaction time, catalyst loading) and identify critical factors affecting yield . Purification often employs silica gel chromatography with gradients like PE-EtOAc-Et₃N (20:20:1) .

Q. What analytical techniques are essential for characterizing 12β-Bromoacetoxy-4-estrene-3,17-dione, and how should data be validated?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for confirming regioselectivity and structural integrity. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., ester carbonyl). Cross-validation using multiple techniques (e.g., HPLC purity checks) ensures reliability. For brominated analogs, X-ray crystallography may resolve stereochemical ambiguities .

Q. How should researchers design preliminary stability studies for this compound under varying storage conditions?

- Answer : Use accelerated stability testing with controlled variables (temperature, humidity, light exposure) in accordance with ICH guidelines. Monitor degradation via HPLC-UV or LC-MS at intervals (e.g., 0, 1, 3, 6 months). Statistical tools like regression analysis quantify degradation kinetics, while DoE identifies critical storage factors .

Advanced Research Questions

Q. How can computational quantum chemistry enhance the understanding of reaction mechanisms in 12β-Bromoacetoxy-4-estrene-3,17-dione synthesis?

- Answer : Density functional theory (DFT) calculations predict transition states and regioselectivity in bromoacetylation. For example, frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites on the steroidal backbone. Coupling computational results with experimental data (e.g., kinetic isotope effects) validates proposed mechanisms . ICReDD’s integrated computational-experimental workflows reduce trial-and-error by prioritizing reaction pathways .

Q. What strategies resolve contradictory data in reaction yield optimization, particularly when scaling from mg to gram quantities?

- Answer : Apply statistical contradiction analysis: (1) Replicate experiments to assess reproducibility; (2) Use ANOVA to identify outliers or confounding variables (e.g., impurity profiles); (3) Employ response surface methodology (RSM) to model non-linear relationships between scale-up parameters (agitation, heat transfer) and yield . Cross-validate with in-line PAT (process analytical technology) tools like FTIR for real-time monitoring .

Q. How can regioselectivity in bromoacetylation be controlled when modifying analogous steroidal frameworks?

- Answer : Steric and electronic factors dominate. Use protecting groups (e.g., silyl ethers) to block undesired sites. Solvent polarity (e.g., dichloromethane vs. THF) influences electrophilic attack patterns. Kinetic vs. thermodynamic control can be probed via time-course studies. Computational docking simulations predict steric accessibility of hydroxyl groups .

Q. What advanced statistical approaches are recommended for multi-variable optimization in downstream derivatization of this compound?

- Answer : Bayesian optimization integrates prior experimental data to guide parameter space exploration efficiently. Machine learning models (e.g., random forests) handle high-dimensional data (e.g., solvent, temperature, catalyst combinations) to predict optimal conditions. Confirm with partial least squares (PLS) regression to correlate variables with outcomes like enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.